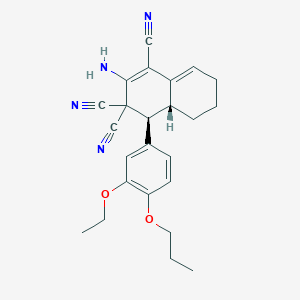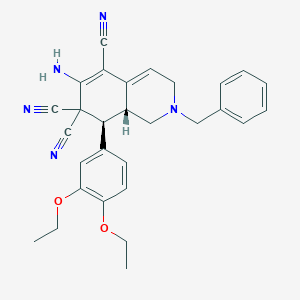
BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE is a complex organic compound with a molecular formula of C23H25N5O2 It is known for its unique structure, which includes multiple functional groups such as amino, cyano, and ester groups
Méthodes De Préparation
The synthesis of BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the amino, cyano, and ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The ester group may also play a role in its biological activity by undergoing hydrolysis to release active metabolites. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:
- (8S,8aR)-6-Amino-8-(4-isopropoxy-3-methoxyphenyl)-2-methyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Propriétés
Numéro CAS |
303959-65-1 |
|---|---|
Formule moléculaire |
C30H29N5O4 |
Poids moléculaire |
523.6g/mol |
Nom IUPAC |
benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C30H29N5O4/c1-19(2)39-25-10-9-21(13-26(25)37-3)27-24-15-35(29(36)38-16-20-7-5-4-6-8-20)12-11-22(24)23(14-31)28(34)30(27,17-32)18-33/h4-11,13,19,24,27H,12,15-16,34H2,1-3H3/t24-,27+/m0/s1 |
Clé InChI |
XLSAJSOSYGOYMV-RPLLCQBOSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC |
SMILES isomérique |
CC(C)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-5-(4-fluorobenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile](/img/structure/B459282.png)
![6-Amino-4-(3,4-diethoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459283.png)
![4-Amino-5-(4-bromobenzoyl)-2-[3-(trifluoromethyl)anilino]-3-thiophenecarbonitrile](/img/structure/B459286.png)
![4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile](/img/structure/B459287.png)





![6-Amino-4-(3-ethoxy-4-propan-2-yloxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459297.png)

![6-Amino-4-(3-ethoxy-4-isopropoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459299.png)

